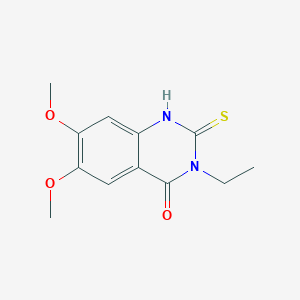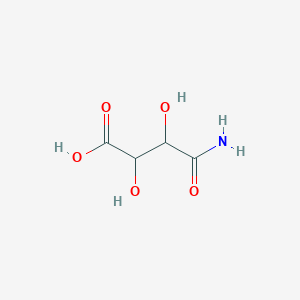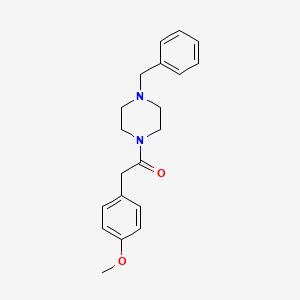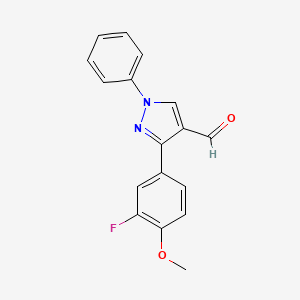
N-(3-chlorophenyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-chlorophenyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide is a synthetic organic compound. It belongs to the class of indazole derivatives, which are known for their diverse biological activities. This compound features a chlorophenyl group, a dioxidotetrahydrothiophene moiety, and a tetrahydroindazole core, making it a molecule of interest in medicinal chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chlorophenyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Indazole Core: Starting from a suitable precursor, the indazole core can be synthesized through cyclization reactions.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via electrophilic aromatic substitution or coupling reactions.
Attachment of the Dioxidotetrahydrothiophene Moiety: This step may involve the use of sulfur-containing reagents under specific conditions to form the dioxidotetrahydrothiophene ring.
Formation of the Carboxamide Group: The final step typically involves the formation of the carboxamide group through amidation reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the dioxidotetrahydrothiophene moiety.
Reduction: Reduction reactions could target the nitro or carbonyl groups if present in derivatives.
Substitution: The chlorophenyl group may participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenating agents, nucleophiles, or electrophiles depending on the specific reaction.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups into the molecule.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying its interactions with biological targets.
Medicine: Potential therapeutic applications due to its structural features.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with molecular targets. It might involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanism and pathways involved.
Comparison with Similar Compounds
Similar Compounds
N-(3-chlorophenyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide: can be compared with other indazole derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique biological activities and chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C18H20ClN3O3S |
|---|---|
Molecular Weight |
393.9 g/mol |
IUPAC Name |
N-(3-chlorophenyl)-1-(1,1-dioxothiolan-3-yl)-4,5,6,7-tetrahydroindazole-3-carboxamide |
InChI |
InChI=1S/C18H20ClN3O3S/c19-12-4-3-5-13(10-12)20-18(23)17-15-6-1-2-7-16(15)22(21-17)14-8-9-26(24,25)11-14/h3-5,10,14H,1-2,6-9,11H2,(H,20,23) |
InChI Key |
RFROXSUOLGXBFO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C(=NN2C3CCS(=O)(=O)C3)C(=O)NC4=CC(=CC=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(3,5-Dimethylphenyl)-7-phenyl-6-hydropyrazolo[5,4-d]1,2,4-triazolo[4,3-e]pyr imidine](/img/structure/B12211497.png)


![ethyl 5,6-dimethoxy-3-{[(7-methoxy-1-benzofuran-2-yl)carbonyl]amino}-1H-indole-2-carboxylate](/img/structure/B12211526.png)
![4-[(5Z)-4-oxo-5-(quinolin-6-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B12211528.png)
![Methylethyl 2-(2-{[4-(tert-butyl)phenyl]methylene}-3-oxobenzo[3,4-b]furan-6-yl oxy)acetate](/img/structure/B12211531.png)
![2-[(1-Methyl-4-morpholin-4-ylpyrazolo[5,4-d]pyrimidin-6-yl)amino]ethan-1-ol](/img/structure/B12211538.png)

![4-chloro-N-[(2E)-4-methyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,3-thiazol-2(3H)-ylidene]benzamide](/img/structure/B12211547.png)

![N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-2-[(5Z)-2,4-dioxo-5-[(4-propan-2-ylphenyl)methylidene]-1,3-thiazolidin-3-yl]acetamide](/img/structure/B12211555.png)

![N-(3-chloro-4-methoxyphenyl)-2-{[5-(4-methoxyphenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12211569.png)
![1-(5-chloro-2-methoxyphenyl)-3-[2-(5-fluoro-1H-indol-3-yl)ethyl]thiourea](/img/structure/B12211571.png)
